2-Amino-3-(4-chloro-1H-indol-3-yl)propanoic acid
2-Amino-3-(4-chloro-1H-indol-3-yl)propanoic acid
L-4-Chlorotryptophan belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. L-4-Chlorotryptophan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, L-4-chlorotryptophan is primarily located in the cytoplasm. Outside of the human body, L-4-chlorotryptophan can be found in common pea and pulses. This makes L-4-chlorotryptophan a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
118244-93-2
VCID:
VC0049819
InChI:
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)
SMILES:
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N
Molecular Formula:
C11H11ClN2O2
Molecular Weight:
238.67 g/mol
2-Amino-3-(4-chloro-1H-indol-3-yl)propanoic acid
CAS No.: 118244-93-2
Main Products
VCID: VC0049819
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
CAS No. | 118244-93-2 |
---|---|
Product Name | 2-Amino-3-(4-chloro-1H-indol-3-yl)propanoic acid |
Molecular Formula | C11H11ClN2O2 |
Molecular Weight | 238.67 g/mol |
IUPAC Name | 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) |
Standard InChIKey | NRTHKYABOMUPSC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N |
Description | L-4-Chlorotryptophan belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. L-4-Chlorotryptophan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, L-4-chlorotryptophan is primarily located in the cytoplasm. Outside of the human body, L-4-chlorotryptophan can be found in common pea and pulses. This makes L-4-chlorotryptophan a potential biomarker for the consumption of these food products. |
PubChem Compound | 14048817 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume